RAD140 is a non-steroidal selective androgen receptor modulator (SARM) developed by Radius Health. [, ] It belongs to a class of compounds designed to exhibit tissue-selective agonistic or antagonistic effects on the androgen receptor (AR) pathway. [, , , , ] This selectivity aims to harness the beneficial anabolic effects of androgens in specific tissues, like muscle and bone, while minimizing undesirable androgenic effects in other tissues, such as the prostate. [, ] RAD140 has been the subject of preclinical and early-phase clinical investigations for its potential in treating conditions associated with muscle wasting and hormone-receptor-positive breast cancer. [, , ]
While the provided abstracts do not include specific details on the molecular structure analysis of RAD140, one abstract mentions a 5-phenyloxadiazole nucleus as part of its structure. [] For a comprehensive understanding of the molecular structure, further research and analysis of the full paper "Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140" [] and potentially other relevant sources are recommended.
RAD140 exerts its biological effects primarily by selectively binding to and activating the androgen receptor (AR) in a tissue-specific manner. [, , , , ] In AR-positive breast cancer cells, RAD140 acts as a potent AR agonist, leading to the activation of AR target genes and the suppression of estrogen receptor (ER) signaling, including the downregulation of the ESR1 gene. [, , ] This unique mechanism of action contributes to its anti-tumor activity in preclinical models of hormone receptor-positive breast cancer. [, , ] In neuronal cells, RAD140 demonstrates neuroprotective effects, potentially mediated through the MAPK signaling pathway, similar to the neuroprotective actions of testosterone. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2